Oxirane-2-carboxylic acid

Catalog No.
S604515
CAS No.
503-11-7
M.F
C3H4O3
M. Wt
88.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxirane-2-carboxylic acid

CAS Number

503-11-7

Product Name

Oxirane-2-carboxylic acid

IUPAC Name

oxirane-2-carboxylic acid

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

InChI

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5)

InChI Key

OTGHWLKHGCENJV-UHFFFAOYSA-N

SMILES

C1C(O1)C(=O)O

Synonyms

ethoxypropionic acid, glycidic acid

Canonical SMILES

C1C(O1)C(=O)O

Organic Synthesis:

Oxirane-2-carboxylic acid, also known as glycidic acid, is a versatile building block in organic synthesis due to its unique functional group combination. The presence of both an epoxide ring and a carboxylic acid group allows for various transformations, including:

  • Ring-opening reactions

    The epoxide ring can be opened by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes glycidic acid a valuable precursor for the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and polymers [PubChem, National Institutes of Health. ""].

  • Esterification and amidation

    The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively. These derivatives can further expand the range of applications for glycidic acid in organic synthesis [ScienceDirect, ""].

Polymer Chemistry:

Glycidic acid can be incorporated into polymer chains through various mechanisms, such as ring-opening polymerization or condensation reactions. This allows for the creation of polymers with unique properties, including:

  • Epoxy resins

    These are thermosetting polymers formed by the polymerization of glycidyl ethers derived from glycidic acid. They are widely used in adhesives, coatings, and composites due to their excellent mechanical strength, chemical resistance, and adhesion properties [American Chemical Society, ""].

  • Biodegradable polymers

    Glycidic acid can be combined with other monomers to create biodegradable polymers with potential applications in drug delivery, tissue engineering, and environmental remediation [National Center for Biotechnology Information, ""].

Oxirane-2-carboxylic acid, also known as glycidic acid, is a chemical compound characterized by its unique structure that includes a three-membered epoxide ring and a carboxylic acid group. Its molecular formula is C3H4O3C_3H_4O_3, and it exists as a colorless liquid at room temperature. The presence of both functional groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis .

Oxirane-2-carboxylic acid is notable for its reactivity due to the strained nature of the epoxide ring. Key types of reactions include:

  • Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Substitution Reactions: This compound can participate in substitution reactions where the oxirane ring is replaced by other functional groups.
  • Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.

Common reagents involved in these reactions include water, alcohols, amines, hydrogen peroxide, and peracids.

Oxirane-2-carboxylic acid exhibits significant biological activity. It interacts with various enzymes and proteins, influencing cellular processes such as:

  • Cell Signaling Pathways: It has been shown to affect gene expression and cellular metabolism.
  • Mitochondrial Respiration: The compound can inhibit mitochondrial respiration by interacting with phospholipases A2, which may have implications in metabolic disorders.

The molecular mechanism primarily involves binding interactions with biomolecules, leading to enzyme inhibition and alterations in gene expression.

Several synthesis methods for oxirane-2-carboxylic acid have been established:

  • Oxidation of Alkenes: This method employs peracids like peracetic acid or performic acid to form the epoxide ring, followed by hydrolysis in the presence of a carboxylic acid.
  • Prilezhaev Epoxidation Process: In industrial settings, this method utilizes peracids generated in situ from the oxidation of formic or acetic acids with hydrogen peroxide. The resulting epoxide is then hydrolyzed to yield oxirane-2-carboxylic acid.

Oxirane-2-carboxylic acid serves multiple applications across various fields:

  • Organic Synthesis: It is used as a precursor for synthesizing pharmaceuticals, agrochemicals, and polymers due to its reactive functional groups.
  • Polymer Production: The compound can be incorporated into polymer chains through mechanisms such as ring-opening polymerization, leading to thermosetting polymers used in adhesives and coatings.
  • Biodegradable Polymers: Oxirane-2-carboxylic acid can be combined with other monomers for applications in drug delivery and tissue engineering.

Research indicates that oxirane-2-carboxylic acid interacts with various biological targets. Notably, it participates in biochemical pathways involving the ring-opening reactions of oxiranes. Its interaction with carboxylate anions plays a crucial role in these pathways. Additionally, studies have shown that environmental factors such as temperature influence its action and efficacy .

Similar Compounds

Oxirane-2-carboxylic acid shares structural similarities with several compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Ethylene oxideEpoxideSimple two-carbon structure; widely used as an intermediate.
Propylene oxideEpoxideThree-carbon structure; used in antifreeze and plastics.
3-Hydroxypropanoic acidCarboxylic acidContains both hydroxyl and carboxyl groups; involved in metabolic pathways.
Acrylic acidCarboxylic acidKnown for polymerization; used in paints and coatings.
Methacrylic acidCarboxylic acidSimilar to acrylic but with a methyl group; used in polymers.

The uniqueness of oxirane-2-carboxylic acid lies in its combination of an epoxide ring and a carboxylic acid group, allowing for diverse chemical transformations that are not possible with simpler compounds .

XLogP3

-0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

503-11-7

Wikipedia

Glycidic acid

Dates

Modify: 2023-08-15

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